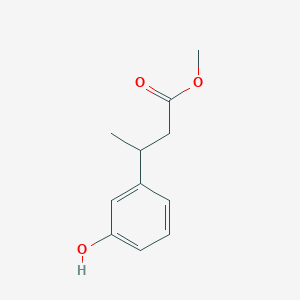

Methyl 3-(3-Hydroxyphenyl)butanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 3-(3-Hydroxyphenyl)butanoate” is a chemical compound with the CAS Number: 1142234-38-5 . It has a molecular weight of 194.23 . It is a solid at room temperature and is stored in a refrigerator . The compound is typically used for laboratory chemicals .

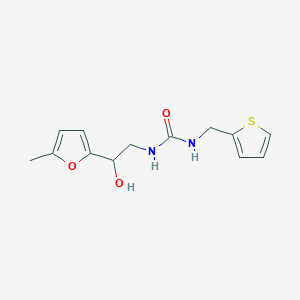

Molecular Structure Analysis

“Methyl 3-(3-Hydroxyphenyl)butanoate” has a complex molecular structure. It contains a total of 28 bonds, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

“Methyl 3-(3-Hydroxyphenyl)butanoate” is a solid at room temperature . It has a molecular weight of 194.23 . More detailed physical and chemical properties can be found in chemical databases .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Methyl 3-(3-Hydroxyphenyl)butanoate and its derivatives exhibit antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties have shown good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum. Additionally, some compounds demonstrate significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Chemical Synthesis and Transformation

Methyl 3-(3-Hydroxyphenyl)butanoate is used in various chemical synthesis processes. For instance, it undergoes a regioselective intramolecular hydroxyalkylation reaction to yield 1,8-dihydroxytetralins, a reaction heavily influenced by the structure of the starting material (Guanti et al., 1992). Additionally, this compound has been utilized in the synthesis of α-hydroxy ketone precursors, important for electro-optic acceptors in nonlinear optical chromophores (He et al., 2002).

Biotransformation in Microorganisms

Methyl 3-(3-Hydroxyphenyl)butanoate is involved in whole-cell biotransformation systems, particularly in the reduction of prochiral carbonyl compounds to chiral hydroxy acid derivatives in Escherichia coli. This process is crucial for the production of chiral alcohols or hydroxy acid esters (Ernst et al., 2005).

Autoignition Studies in Biofuels

Studies on the autoignition chemistry of methyl butanoate, a compound related to Methyl 3-(3-Hydroxyphenyl)butanoate, are significant for understanding biodiesel fuel. This research includes analyzing thermodynamics and kinetics, which are critical for modeling autoignition in diesel fuels (Jiao et al., 2015).

Safety And Hazards

“Methyl 3-(3-Hydroxyphenyl)butanoate” has several safety precautions associated with it. It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . More detailed safety information can be found in the MSDS .

Propiedades

IUPAC Name |

methyl 3-(3-hydroxyphenyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(6-11(13)14-2)9-4-3-5-10(12)7-9/h3-5,7-8,12H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGQTKVZMWEMLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(3-Hydroxyphenyl)butanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N,N-dipropylacetamide](/img/structure/B2372213.png)

![(3-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2372221.png)

![3-((3-allyl-5-(2-chlorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2372224.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-enylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2372225.png)

![3-[(4-fluorobenzyl)thio]-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2372231.png)

![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)

![2-(benzo[d]oxazol-2-ylthio)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)acetamide](/img/structure/B2372235.png)

![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)